Cas no 2034228-32-3 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide structure
2034228-32-3 structure
Product name:N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS No:2034228-32-3
MF:C18H20N4O4
MW:356.3758
CID:5348065

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzodioxol-5-ylmethyl)-3-pyrazin-2-yloxypiperidine-1-carboxamide
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
    • Inchi: 1S/C18H20N4O4/c23-18(21-9-13-3-4-15-16(8-13)25-12-24-15)22-7-1-2-14(11-22)26-17-10-19-5-6-20-17/h3-6,8,10,14H,1-2,7,9,11-12H2,(H,21,23)
    • InChI Key: GRXRKNWNHVTISI-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=NC([H])=C([H])N=1)C1([H])C([H])([H])N(C(N([H])C([H])([H])C2C([H])=C([H])C3=C(C=2[H])OC([H])([H])O3)=O)C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 480
  • XLogP3: 1.3
  • Topological Polar Surface Area: 85.8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6491-0453-5mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
5mg
$69.0 2023-09-08
Life Chemicals
F6491-0453-3mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
3mg
$63.0 2023-09-08
Life Chemicals
F6491-0453-5μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6491-0453-10μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6491-0453-10mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
10mg
$79.0 2023-09-08
Life Chemicals
F6491-0453-15mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
15mg
$89.0 2023-09-08
Life Chemicals
F6491-0453-25mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
25mg
$109.0 2023-09-08
Life Chemicals
F6491-0453-40mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
40mg
$140.0 2023-09-08
Life Chemicals
F6491-0453-50mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
50mg
$160.0 2023-09-08
Life Chemicals
F6491-0453-75mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
2034228-32-3
75mg
$208.0 2023-09-08

Additional information on N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Research Brief on N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS: 2034228-32-3)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS: 2034228-32-3) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The presence of both benzodioxole and pyrazine moieties in its structure suggests potential interactions with neurotransmitter systems, making it a subject of intense research for neurological and psychiatric disorders.

Recent studies have focused on the synthesis, pharmacological profiling, and mechanistic insights of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed the optimized synthetic route for N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, highlighting its high yield and purity, which are critical for subsequent biological evaluations. The compound's ability to cross the blood-brain barrier (BBB) was confirmed through in vitro and in vivo models, underscoring its suitability for CNS-targeted therapies.

Pharmacological assessments have revealed that N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide exhibits high affinity for serotonin and dopamine receptors, with particular selectivity for the 5-HT2A and D2 subtypes. These findings were corroborated by radioligand binding assays and functional activity studies, which demonstrated its potential as a modulator of dopaminergic and serotonergic pathways. Such properties position this compound as a candidate for treating conditions like schizophrenia, Parkinson's disease, and mood disorders.

In addition to its receptor interactions, recent preclinical studies have explored the compound's neuroprotective effects. A 2024 study published in Neuropharmacology reported that N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide reduced oxidative stress and inflammation in neuronal cell cultures exposed to neurotoxic agents. These effects were attributed to its antioxidant properties and ability to upregulate endogenous defense mechanisms, suggesting a multifaceted therapeutic profile.

Despite these promising findings, challenges remain in the development of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide as a clinical candidate. Pharmacokinetic studies indicate moderate metabolic stability, necessitating further structural optimization to enhance its half-life and reduce potential off-target effects. Ongoing research is also investigating its safety profile, including potential hepatotoxicity and cardiovascular risks, which are critical for translational success.

In conclusion, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yloxy)piperidine-1-carboxamide represents a compelling avenue for CNS drug discovery. Its unique chemical structure, combined with promising preclinical data, underscores its potential as a therapeutic agent. Future research should focus on addressing its pharmacokinetic limitations and advancing it through clinical trials to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited